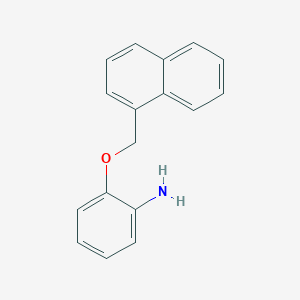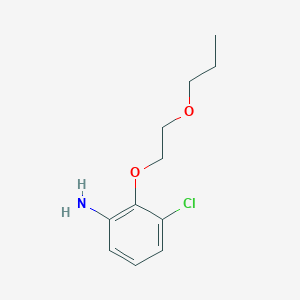
3-Chloro-2-(2-methylphenoxy)aniline
Vue d'ensemble
Description
3-Chloro-2-(2-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amine group (NH2) and a methylphenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H12ClNO and a molecular weight of 233.7 . More specific properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Chloro-2-(2-methylphenoxy)aniline is a compound of interest in the field of organic synthesis and chemical research. Its applications are explored through various synthesis techniques and the study of its properties and reactions. For instance, it has been involved in synthesis processes as a precursor or an intermediate compound. The study of its synthesis, such as the work by Wen Zi-qiang, demonstrates the compound's utility in producing other chlorinated aniline derivatives with potential applications in materials science, pharmaceuticals, and agrochemicals (Wen Zi-qiang, 2007).
Environmental Applications
Chloro derivatives of aniline, including compounds like this compound, find applications in environmental science, particularly in the adsorption and removal of toxic compounds from wastewater. Studies on halloysite adsorbents and their interaction with chloro derivatives of aniline provide insights into the compound's potential in environmental remediation technologies. Such research explores the efficiency of these compounds in adsorbing toxic substances from aqueous solutions, contributing to the development of water purification methods (P. Słomkiewicz et al., 2017).
Catalytic and Photocatalytic Applications
Research on this compound also extends to its role as a catalyst or a component in catalytic systems. Studies such as the one by Shengxiao Zhang and colleagues demonstrate the use of related magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, suggesting the potential of this compound in similar catalytic processes. Such applications are crucial in chemical transformations, environmental cleanup, and the synthesis of complex organic molecules (Shengxiao Zhang et al., 2009).
Materials Science
In materials science, the synthesis and modification of compounds like this compound contribute to the development of new materials with unique properties. For example, research into Schiff bases derived from related compounds and their crystal structures and spectroscopic studies helps in understanding the material's characteristics and potential applications in electronics, photonics, and as functional materials in various industries (G. Yeap et al., 2003).
Analytical Chemistry
The compound's role in analytical chemistry, particularly in the detection and quantification of biomarkers and other substances, is another area of application. Research on metal-organic frameworks (MOFs) and their modification for sensitive detection of biomarkers showcases how derivatives of this compound could be used in designing sensors and analytical tools for medical diagnostics, environmental monitoring, and chemical analysis (Yingmin Jin & B. Yan, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-2-(2-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVCOECYKJYEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281216 | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-66-5 | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3171950.png)
![4-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B3171956.png)
![4-[(4-Phenoxyphenoxy)methyl]piperidine](/img/structure/B3171963.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)



![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)